
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol is a heterocyclic organic compound with a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The benzimidazole ring system is known for its biological activity and is a common scaffold in drug design.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol typically involves the reaction of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 1,2-phenylenediamine with ethyl methyl ketone in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated to promote cyclization, forming the benzimidazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Due to its biological activity, it is investigated for potential use in treating various diseases, including cancer and infectious diseases
Wirkmechanismus
The mechanism of action of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but lacks the ethyl group, leading to different chemical and biological properties.
1-Methylbenzimidazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
2-Ethylbenzimidazole: Similar but with the ethyl group at a different position, resulting in distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(1-ethyl-6-methylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-6-8(2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 |
InChI-Schlüssel |
SIXMMAJVYHDHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC(=C2)C)N=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


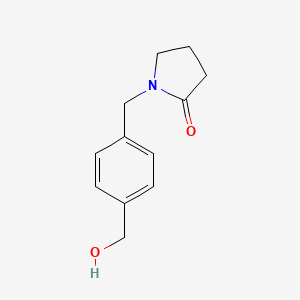
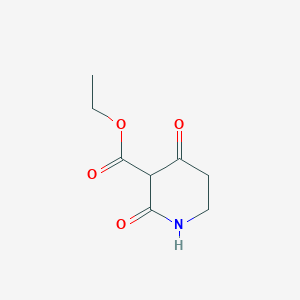
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)


![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)

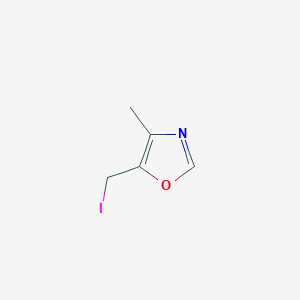
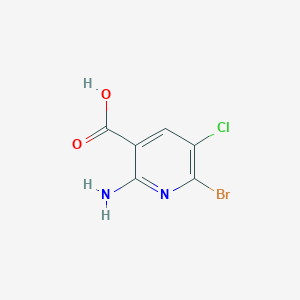

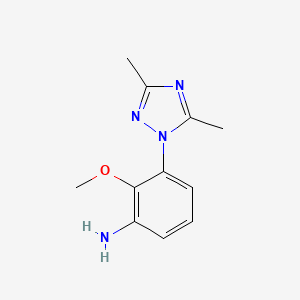
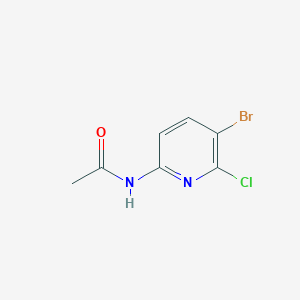
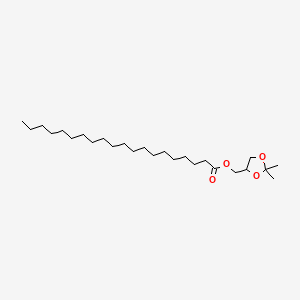
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
